9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate
Overview
Description
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: is a bicyclic lactam compound known for its significant biological activity. This compound has garnered attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate typically involves multiple steps, starting with the formation of a bicyclic lactam core. Key steps may include:
Formation of the bicyclic lactam core: : This can be achieved through intramolecular cyclization reactions.
Introduction of the tert-butyl and methyl groups: : These groups are usually introduced through selective functionalization reactions.
Oxidation and esterification: : The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate moiety.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of alcohols to ketones or carboxylic acids.
Reduction: : Reduction of carbonyl groups to alcohols.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include:
Ketones and carboxylic acids: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted derivatives: from substitution reactions.
Scientific Research Applications
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity and potential as a therapeutic agent.
Medicine: : Studied for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate: is unique due to its specific structural features and biological activity. Similar compounds include:
9-tert-Butyl 7-methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate: : A closely related compound with a different oxygen atom placement.
Other bicyclic lactams: : Compounds with similar bicyclic structures but varying substituents and functional groups.
These compounds share structural similarities but differ in their biological activities and applications.
Properties
IUPAC Name |
9-O-tert-butyl 3-O-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(2,3)21-14(19)16-10-5-9(13(18)20-4)6-11(16)8-12(17)7-10/h9-11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTNRNROBDANKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1CC(=O)C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.